molecular formula C9H9FO B2711698 2-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1038998-81-0

2-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2711698
CAS No.: 1038998-81-0
M. Wt: 152.168
InChI Key: JIXFNDYGBLPPOR-UHFFFAOYSA-N
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Description

2-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO It is a fluorinated derivative of indan-1-ol, characterized by the presence of a fluorine atom at the 2-position of the indan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the fluorination of a suitable precursor, followed by reduction. One common method is the reaction of an indanone derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting fluorinated intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of fluorinating and reducing agents, as well as reaction conditions, can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-fluoro-1-indanone.

    Reduction: Formation of 2-fluoro-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted indan derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-fluoro-1-indanone: An oxidized form of 2-fluoro-2,3-dihydro-1H-inden-1-ol.

    5-fluoro-2,3-dihydro-1H-inden-1-ol: A positional isomer with the fluorine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of the fluorine atom at the 2-position, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXFNDYGBLPPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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